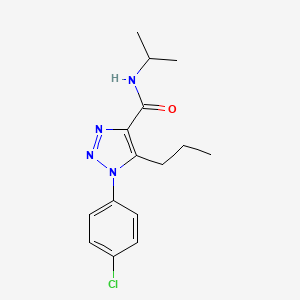![molecular formula C18H27N3O3 B4715930 N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE](/img/structure/B4715930.png)
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE
Übersicht
Beschreibung
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE is a complex organic compound that features a morpholine ring, an ethyl chain, and a pentanamide group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with ethyl bromide to form N-ethylmorpholine. This intermediate is then reacted with 4-pentanamidobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- 4-(2-Aminoethyl)morpholine
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-PENTANAMIDOBENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, ethyl chain, and pentanamide group attached to a benzamide core sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-3-4-17(22)20-16-7-5-15(6-8-16)18(23)19-9-10-21-11-13-24-14-12-21/h5-8H,2-4,9-14H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESAYHKOBLPFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide](/img/structure/B4715848.png)
![N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4715850.png)
![3-piperidinyl[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B4715856.png)

![3-[(4-bromophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B4715868.png)
![2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE](/img/structure/B4715869.png)
![1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4715883.png)
![5-(2,4-dichlorophenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4715888.png)


![2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4715936.png)


![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4715953.png)
